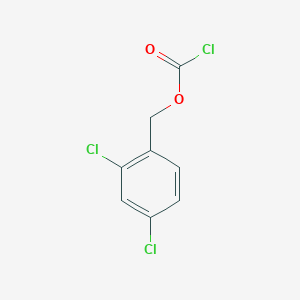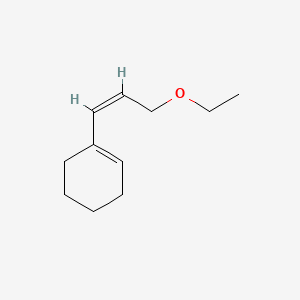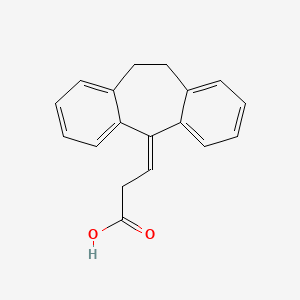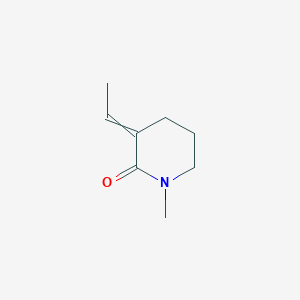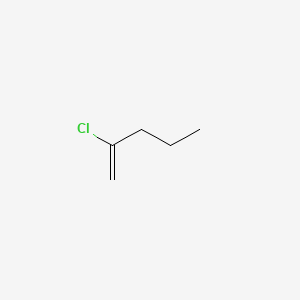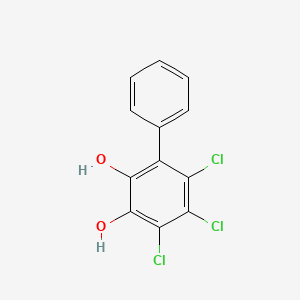
(1,1'-Biphenyl)-ar,ar'-diol, trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-ar,ar’-diol, trichloro- is a chlorinated biphenyl compound. It is a derivative of biphenyl, where three chlorine atoms and two hydroxyl groups are substituted on the biphenyl structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-ar,ar’-diol, trichloro- typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to achieve selective chlorination. The hydroxylation step can be performed using reagents like sodium hydroxide (NaOH) and hydrogen peroxide (H2O2) under specific reaction conditions .
Industrial Production Methods
Industrial production of chlorinated biphenyls, including (1,1’-Biphenyl)-ar,ar’-diol, trichloro-, often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products and environmental impact. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)-ar,ar’-diol, trichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: Electrophilic aromatic substitution reactions can occur, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are employed for nitration and sulfonation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated biphenyls and biphenyl diols.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(1,1’-Biphenyl)-ar,ar’-diol, trichloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated biphenyls and their reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and interactions with enzymes.
Medicine: Studied for its potential use in drug development and as a tool to understand the mechanisms of action of similar compounds.
Industry: Utilized in the development of materials with specific properties, such as flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-ar,ar’-diol, trichloro- involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It can also interact with DNA, potentially causing mutations. The molecular targets include various enzymes involved in detoxification processes, such as cytochrome P450 enzymes. The pathways affected by this compound include oxidative stress pathways and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Polychlorinated Biphenyls (PCBs): A broader class of compounds with varying degrees of chlorination.
Biphenyl Diols: Compounds with hydroxyl groups on the biphenyl structure but without chlorine atoms.
Chlorinated Phenols: Compounds with chlorine and hydroxyl groups on a single benzene ring
Uniqueness
(1,1’-Biphenyl)-ar,ar’-diol, trichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and hydroxyl groups allows for a wide range of chemical reactions and interactions with biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
50932-65-5 |
|---|---|
Fórmula molecular |
C12H7Cl3O2 |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
3,4,5-trichloro-6-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C12H7Cl3O2/c13-8-7(6-4-2-1-3-5-6)11(16)12(17)10(15)9(8)14/h1-5,16-17H |
Clave InChI |
YWSMUUFDGOECKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


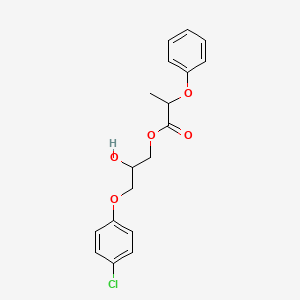
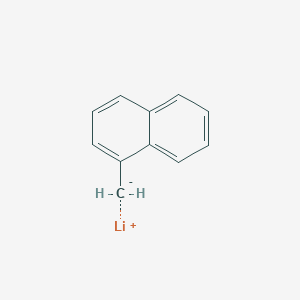


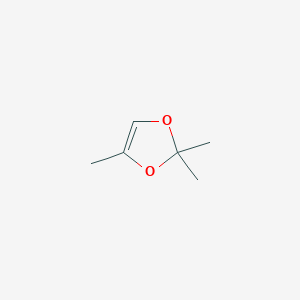

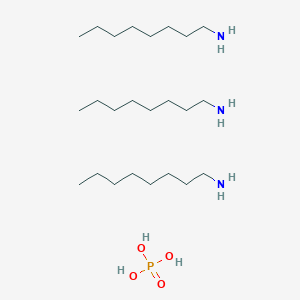
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

